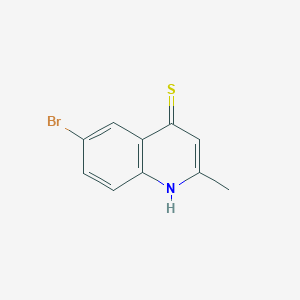

6-Bromo-2-methylquinoline-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQVZEHXIGKYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 2 Methylquinoline 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 6-Bromo-2-methylquinoline-4-thiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methyl group protons, and the thiol proton. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the quinoline core.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CH₃ (at C2) | ~2.5 | Singlet (s) | N/A |

| H3 | ~6.8 - 7.2 | Singlet (s) | N/A |

| H5 | ~7.8 - 8.1 | Doublet (d) | ~8.5 - 9.0 |

| H7 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8.5 - 9.0 (ortho), ~2.0 - 2.5 (meta) |

| H8 | ~8.2 - 8.5 | Doublet (d) | ~2.0 - 2.5 |

| SH (at C4) | Variable (broad singlet) | Broad singlet (br s) | N/A |

The methyl group at the C2 position would likely appear as a singlet in the upfield region of the aromatic spectrum. The proton at C3 would also be a singlet, influenced by the adjacent methyl and thiol groups. The protons on the benzene (B151609) ring portion (H5, H7, and H8) would show characteristic splitting patterns due to ortho and meta couplings. The thiol proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of ten carbon atoms in unique electronic environments, ten distinct signals are expected for this compound.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | ~155 - 160 |

| C3 | ~115 - 120 |

| C4 | ~140 - 145 |

| C4a | ~145 - 150 |

| C5 | ~125 - 130 |

| C6 | ~118 - 122 (attached to Br) |

| C7 | ~130 - 135 |

| C8 | ~128 - 132 |

| C8a | ~148 - 152 |

| CH₃ | ~20 - 25 |

The carbon attached to the bromine atom (C6) would be significantly influenced by the halogen's electronegativity. The carbons of the pyridine (B92270) ring (C2, C3, C4) would show shifts characteristic of their positions relative to the nitrogen and thiol groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between H7 and H8, and between H7 and H5, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₈BrNS), the expected exact mass would be approximately 252.96 g/mol .

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Expected Fragmentation Patterns:

Loss of the thiol group (-SH)

Loss of a bromine atom (-Br)

Fragmentation of the quinoline ring system

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (if tautomerism occurs) | 3200 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| S-H stretch | 2550 - 2600 (weak) |

| C=N stretch | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Br stretch | 500 - 600 |

The presence of a weak band in the 2550-2600 cm⁻¹ region would be indicative of the S-H stretch of the thiol group. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds of the quinoline ring. It is important to consider the possibility of tautomerism, where the thiol proton could migrate to the nitrogen atom, leading to the formation of a thione. This would result in the appearance of a C=S stretching band (around 1050-1250 cm⁻¹) and the disappearance of the S-H band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The quinoline ring system is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system. The exact position of the absorption maxima (λ_max) would be influenced by the substituents on the quinoline ring. The bromine atom and the thiol group, with their lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, providing critical evidence for its empirical and molecular formula. The structure of this compound was confirmed following its synthesis from the corresponding 6-bromo-4-hydroxyquinaldine precursor. researchgate.net

The analysis involves the combustion of a small, precise sample of the compound, and the resultant gases are quantified to determine the percentage by mass of key elements—typically carbon, hydrogen, and nitrogen. The molecular formula for this compound is C₁₀H₈BrNS. Based on this formula, the theoretical elemental composition can be calculated.

Scientific reports confirm that elemental analysis was performed on this compound, and the experimentally determined values for Carbon, Hydrogen, and Nitrogen were in full agreement with the proposed structure, falling within a standard deviation of ±0.3% of the theoretical values. researchgate.net This concordance provides strong evidence for the successful synthesis and purity of the compound.

Below is a data table detailing the theoretical elemental composition of the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 46.88% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.15% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.20% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.47% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.52% |

| Total | 256.146 | 100.00% |

Note: The molecular weight and mass percentages are calculated based on the isotopic masses of the elements.

X-Ray Crystallography for Solid-State Structure Determination

This level of structural detail is invaluable for understanding a molecule's physical and chemical properties. For quinoline derivatives, X-ray crystallography can definitively establish the tautomeric form in the solid state, map intermolecular interactions such as hydrogen bonding, and reveal the planarity of the ring systems.

Despite the definitive structural information that X-ray crystallography provides, a thorough review of published scientific literature indicates that no crystallographic data for this compound has been reported. Therefore, specific details such as its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time. While the technique is highly applicable to this class of compounds, it appears that a single-crystal X-ray diffraction analysis for this specific thiol derivative has not yet been performed or published.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methylquinoline 4 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy represents its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. acs.org

For a comprehensive analysis, the following data would typically be presented:

Table 1: Hypothetical Frontier Molecular Orbital Energies for 6-Bromo-2-methylquinoline-4-thiol

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. sigmaaldrich.com An MEP analysis of this compound would identify the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability of the molecule arising from these interactions. Key information from an NBO analysis includes the stabilization energies associated with electron delocalization.

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These include:

Global Hardness (η): Defined as (ELUMO - EHOMO)/2, it measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. acs.org

Global Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): Defined as -(ELUMO + EHOMO)/2, it represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed biological potency.

In a QSAR study involving this compound, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. These descriptors would then be correlated with a measure of biological potency, such as the half-maximal inhibitory concentration (IC50), against a specific biological target. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. Studies on related quinoline (B57606) derivatives have successfully used this approach to identify promising candidates for further development. researchgate.net

While the frameworks for computational analysis of this compound are well-established, there is a clear absence of specific published research applying these methods to this exact compound. The detailed electronic and structural properties, as well as its potential role in QSAR models, remain to be elucidated through dedicated future studies. The information presented here serves as a guide to the types of valuable insights that such computational investigations would provide.

Predictive Modeling for Derivative Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone for the rational design of more potent and selective derivatives. For quinoline and its related scaffolds like quinazoline (B50416), these models help in identifying the key structural features that influence their biological activity.

Detailed research into derivatives of related bromo-substituted heterocyclic systems has shown that modifications at various positions on the quinoline ring can significantly impact their therapeutic potential. For instance, in studies on 6-bromo quinazoline derivatives, it was found that the nature of the substituent on the thiol group plays a critical role in their anticancer activity. nih.govresearchgate.net The presence of electron-donating or electron-withdrawing groups can alter the electronic and hydrophobic interactions with target enzymes. nih.gov

A 3D-QSAR model developed for a series of quinoline derivatives as potential anticancer agents highlighted the importance of steric and electrostatic fields. mdpi.com The analysis of contour maps from such models can guide the placement of substituents to enhance biological activity. For example, a model might indicate that a bulky, electropositive group at a specific position would be beneficial for activity, directing synthetic efforts towards such modifications.

To illustrate the type of data generated in such studies, a hypothetical predictive model for this compound derivatives could yield the following insights:

| Derivative Modification | Predicted Activity Change | Rationale from Model |

| Addition of a hydroxyl group to the methyl substituent | Increase | Potential for new hydrogen bond formation |

| Replacement of bromo group with a chloro group | Decrease | Altered halogen bonding and electronic properties |

| Introduction of a bulky aromatic ring on the thiol group | Increase | Enhanced hydrophobic interactions in the binding pocket |

This table is illustrative and based on general principles of QSAR; specific data for this compound is not available in the provided search results.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how a molecule like this compound and its derivatives behave over time in a biological environment. These simulations can reveal the conformational flexibility of the molecule and the nature of its interactions with a target protein.

In a study on 6-bromo quinazoline derivatives, MD simulations were conducted to assess the stability of the ligand-receptor complex. nih.govnih.gov The simulations, often run for nanoseconds, track the movement of every atom in the system. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the protein-ligand complex. A stable RMSD suggests a stable binding.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time, which is crucial for understanding binding affinity. nih.gov

For this compound, an MD simulation could reveal how the thiol group and the bromo substituent contribute to its binding mode and stability within a target active site. The flexibility of the quinoline ring system and the rotational freedom around the thiol group would be of particular interest.

A hypothetical summary of MD simulation results for a derivative of this compound bound to a target protein could be presented as follows:

| Simulation Parameter | Result | Interpretation |

| Average RMSD of Protein | 1.5 Å | Stable protein-ligand complex |

| RMSF of Active Site Residues | Low fluctuations | Key binding residues are stabilized by the ligand |

| Hydrogen Bond Occupancy with a key residue (e.g., Asp120) | 85% | Strong and stable hydrogen bond interaction |

This table is a hypothetical representation of MD simulation data.

Virtual Screening and Chemoinformatics for Potential Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov Chemoinformatics tools are employed to analyze and filter these large datasets based on various physicochemical properties and structural features. mdpi.com

For a scaffold like this compound, virtual screening could be used to explore its potential against a wide range of biological targets. The process typically involves docking the compound and its virtual derivatives into the binding sites of various proteins. The docking scores, which estimate the binding affinity, are then used to rank the compounds. nih.gov

In studies on quinoline derivatives, virtual screening has been successfully used to identify potential inhibitors for targets involved in cancer and infectious diseases. nih.govnih.gov For example, a virtual screening of a quinoline library against SARS-CoV-2 targets identified several promising hits. nih.gov

Chemoinformatics tools can further refine the results of virtual screening by predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This helps in prioritizing compounds that are not only potent but also have drug-like properties.

A typical workflow for the virtual screening and chemoinformatic analysis of this compound derivatives could be:

Library Generation: Create a virtual library of derivatives by adding various substituents to the parent scaffold.

Target Selection: Identify potential protein targets based on the known pharmacology of quinolines.

Molecular Docking: Dock the library of compounds against the selected targets.

Scoring and Ranking: Rank the compounds based on their docking scores and binding interactions.

ADME Prediction: Analyze the top-ranked compounds for their drug-likeness and pharmacokinetic properties.

The output of such a screening campaign could be a list of promising derivatives with predicted high affinity for a specific target and favorable ADME profiles, making them ideal candidates for synthesis and biological testing.

Chemical Reactivity and Derivatization Strategies for 6 Bromo 2 Methylquinoline 4 Thiol

Reactivity of the Thiol (-SH) Group

The thiol functional group is a potent nucleophile, particularly in its deprotonated thiolate form, and is susceptible to a range of chemical transformations. nih.gov

Thiol-Mediated Reactions (e.g., disulfide formation, alkylation)

The thiol group of 6-Bromo-2-methylquinoline-4-thiol is readily derivatized through reactions typical of thiols, such as alkylation and oxidation to form disulfides.

Alkylation: The nucleophilic sulfur atom can be easily alkylated. In related quinolinethione systems, such as 8-methyl-4-sulfanylquinolin-2(1H)-one, selective S-alkylation occurs readily with alkyl halides (e.g., ethyl iodide and butyl iodide) in the presence of a base. mdpi.com Similarly, the thione group in 4-chloro-8-methylquinoline-2(1H)-thione undergoes S-alkylation with reagents like dimethyl sulfate (B86663) and ethyl iodide. mdpi.com This suggests that this compound would react similarly with various alkylating agents to yield the corresponding 4-alkylthio derivatives. These reactions typically proceed under basic conditions which facilitate the formation of the more nucleophilic thiolate anion.

Disulfide Formation: Thiols are known to undergo oxidation to form disulfide bridges (-S-S-). This can occur through various mechanisms, including one- and two-electron oxidation pathways. nih.gov The reaction can be promoted by mild oxidizing agents or even atmospheric oxygen, often catalyzed by trace metal ions. nih.govnih.gov While specific studies on the disulfide dimerization of this compound are not prevalent, the general principles of thiol chemistry suggest it can form the corresponding disulfide, bis(6-bromo-2-methylquinolin-4-yl) disulfide. Such reactions are crucial in various chemical and biological contexts, including the formation of covalent oligomers. nih.gov

| Reaction Type | Reagent Example | Product Type | Reference |

| S-Alkylation | Ethyl Iodide, Base | 4-(Ethylthio)-6-bromo-2-methylquinoline | mdpi.com |

| Oxidation | Mild Oxidant (e.g., I₂, air) | bis(6-bromo-2-methylquinolin-4-yl) disulfide | nih.govnih.gov |

Role of Thiol in Complexation Chemistry

Thiol groups and their corresponding thiolates are excellent ligands for a variety of metal ions due to the soft nature of the sulfur atom. They form stable transition metal thiolate complexes. While specific complexation studies involving this compound are limited, the broader class of quinoline (B57606) derivatives containing thiol groups is known to coordinate with metals. The nitrogen atom of the quinoline ring can also participate in coordination, making these compounds potential bidentate ligands. The presence of the thiol group is crucial for interacting with biological targets, often through covalent bond formation with cysteine residues in proteins or by chelating metal ions in metalloenzymes.

Reactivity of the Bromine Moiety (C-Br bond)

The bromine atom at the C-6 position of the quinoline ring serves as a versatile handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The carbon-bromine bond in 6-bromoquinoline (B19933) derivatives is a standard substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with a boronic acid or ester to form a biaryl or vinyl-substituted quinoline. Suzuki couplings are widely used for their mild reaction conditions and tolerance of various functional groups. researchgate.net For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com A similar reactivity is expected for this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Heck Reaction: The Heck reaction couples the bromoquinoline with an alkene to introduce a vinyl substituent. This reaction is a powerful tool for C-C bond formation. rug.nl The synthesis of the anti-asthma drug Singulair, for example, involves a key Heck reaction step. rug.nl Given the robustness of this methodology, this compound can be expected to undergo Heck coupling with various alkenes to generate 6-alkenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynyl-substituted quinoline. wikipedia.orgorganic-chemistry.org Sonogashira couplings have been successfully performed on various bromo-substituted quinolinones, demonstrating the feasibility of this transformation. researchgate.net These reactions are typically run under mild, basic conditions. wikipedia.org The resulting alkynylquinolines are valuable intermediates for further synthetic transformations.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 6-Aryl-2-methylquinoline-4-thiol | mdpi.comresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl-2-methylquinoline-4-thiol | rug.nl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 6-Alkynyl-2-methylquinoline-4-thiol | organic-chemistry.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAAr) Reactions

While less common for aryl bromides compared to chlorides or fluorides, Nucleophilic Aromatic Substitution (SNAAr) can occur at the C-Br position if the ring is sufficiently activated by electron-withdrawing groups. nih.gov The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. In some heterocyclic systems, the reactivity order for halides in SNAAr reactions can deviate from the typical F > Cl > Br > I, but generally, stronger activation is needed for bromides. nih.gov The reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. nih.gov Potential nucleophiles include alkoxides, amines, and other thiols.

Functionalization of the Quinoline Heterocycle

Beyond the thiol and bromine groups, the quinoline ring itself can be a target for functionalization. The electronic properties of the ring, influenced by the existing methyl, thione, and bromo substituents, will direct further reactions. For instance, direct C-H functionalization methods are becoming increasingly powerful for modifying heterocyclic cores. While specific examples for this compound are scarce, related studies on quinolin-4(1H)-ones show that sequential palladium-catalyzed reactions can be used for regioselective functionalization at various positions. researchgate.net The methyl group at the C-2 position could also potentially be functionalized, for example, through condensation reactions after activation.

Synthesis of Hybrid Molecules from this compound Encounters Scarcity of Published Research

A comprehensive review of scientific literature reveals a notable absence of published research detailing the synthesis of hybrid molecules derived from this compound. Specifically, methodologies for the conjugation of this compound with carbohydrates to form thioglycoside derivatives and its integration into other heterocyclic systems such as triazoles, thiadiazoles, and selenadiazoles are not documented in available scholarly articles and chemical databases.

The parent compound, 6-bromo-2-methylquinoline (B1268081), and its 4-hydroxy analogue, 6-bromo-2-methylquinolin-4-ol (B27710), are known and have been synthesized through various established methods. researchgate.netatlantis-press.comresearchgate.netsigmaaldrich.comnih.govthermofisher.com The conversion of the 4-hydroxy group to a 4-chloro group, a common precursor for introducing a thiol group, is also a feasible synthetic step. atlantis-press.com However, the subsequent conversion to this compound and its use as a scaffold for building more complex hybrid molecules, as specified in the requested outline, is not described.

While general synthetic routes for thioglycosides, triazoles, thiadiazoles, and selenadiazoles are well-established for other molecular frameworks, nih.govnih.govresearchgate.netresearchgate.netraco.catnih.govnih.gov the application of these methods to this compound has not been reported. For instance, the synthesis of thioglycosides has been achieved with different heterocyclic cores like 1,4-naphthoquinones, but not with the 6-bromo-2-methylquinoline system. researchgate.net Similarly, the construction of triazole and thiadiazole rings often proceeds through intermediates like thiosemicarbazides, but the specific derivatization starting from this compound is not found in the literature. nih.govnih.govraco.catnih.gov

Consequently, due to the lack of specific research on the chemical reactivity and derivatization strategies for this compound, it is not possible to provide scientifically accurate content, including detailed research findings and data tables, for the proposed sections on its conjugation with carbohydrates or its integration into other heterocyclic systems. The information required to fulfill the request is not present in the current body of scientific literature.

Academic Research Applications As a Synthetic Building Block and Probe

Intermediate in the Synthesis of Complex Organic Molecules

The structure of 6-Bromo-2-methylquinoline-4-thiol makes it a prime candidate as an intermediate in the synthesis of more complex organic molecules. The thiol group at the 4-position is a key reactive handle, allowing for a variety of chemical transformations. Nucleophilic substitution reactions at the sulfur atom can introduce a wide range of functionalities, leading to the creation of novel thioether derivatives.

Furthermore, the bromine atom at the 6-position provides another site for synthetic elaboration. This position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a stepwise and controlled construction of intricate molecular architectures.

For instance, the synthesis of related quinoline (B57606) hydrazones has been demonstrated starting from precursors like 6-bromo-2-methyl-quinolin-4-yl-hydrazine, highlighting the reactivity of the 4-position of the 6-bromo-2-methylquinoline (B1268081) core. researchgate.net Although a direct synthesis of a complex molecule from this compound is not yet widely reported, the synthetic potential is evident from studies on analogous compounds.

Reagent in Catalytic Cycles and Chemical Transformations

While direct catalytic applications of this compound are not extensively documented, the broader class of quinoline thiols has been explored in the context of catalysis. The thiol group can potentially coordinate with metal centers, suggesting that this compound could serve as a ligand in the design of novel catalysts. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromine and electron-donating methyl group, could influence the catalytic activity of such a metal complex.

Hydrogenation reactions of bromoquinolines have been studied using molybdenum sulfide (B99878) catalysts, indicating that the quinoline nucleus can participate in catalytic transformations. rsc.org Although this study did not involve the thiol derivative, it underscores the potential for quinoline-based compounds to be involved in catalytic processes. The thiol group in this compound could offer a coordination site for metals, potentially leading to catalysts with unique selectivity and reactivity in various organic transformations.

Development of Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. rsc.orgnih.govnih.gov Quinoline-based scaffolds are frequently utilized in the design of such probes due to their intrinsic fluorescence properties and their ability to interact with biological targets. The structural features of this compound make it an interesting candidate for the development of novel chemical probes.

The thiol group can be a key feature in designing probes that target specific cysteine residues in proteins or that are sensitive to the redox environment of the cell. The quinoline core can serve as a fluorophore, and its photophysical properties could be modulated by the substituents. While specific probes based on this compound have not been detailed in the literature, the general principles of probe design strongly suggest its potential in this area.

Scaffold for the Construction of Diverse Chemical Libraries

The creation of chemical libraries containing a wide variety of related compounds is a cornerstone of modern drug discovery and chemical biology. nih.gov The trifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry and the construction of diverse chemical libraries.

The thiol group, the bromine atom, and potentially the methyl group or the quinoline ring itself can be systematically modified to generate a large number of derivatives. For example, a library of thioethers can be synthesized by reacting the thiol with a diverse set of alkyl or aryl halides. Subsequently, the bromine atom can be subjected to various cross-coupling reactions with a different set of building blocks. This approach allows for the rapid generation of a multitude of structurally distinct molecules, which can then be screened for desired biological activities. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrates the utility of a bromo-thiophenol scaffold in generating a library of compounds for biological screening. nih.gov

Exploration of Bioactive Potential Through Mechanistic and Methodological Studies

Mechanistic Investigations of Radical Scavenging Capabilities

The ability of a compound to scavenge free radicals is a crucial aspect of its potential as a protective agent against cellular damage. For quinoline (B57606) derivatives, particularly those with a thiol group at the 4-position, this is a significant area of research. biointerfaceresearch.comresearchgate.net

Electrochemical methods, such as impulse voltammetry, provide a means to simulate the processes of water radiolysis and assess the antioxidant activity of compounds. biointerfaceresearch.comresearchgate.net Studies on 4-thiosubstituted quinoline derivatives have utilized these techniques to investigate their potential as radioprotectors. biointerfaceresearch.comresearchgate.net While research on a broad range of these derivatives indicates their effectiveness as radical traps, it has been noted that the presence of a halogen substituent can sometimes diminish these antioxidant properties. biointerfaceresearch.comresearchgate.net This suggests that while the quinoline-4-thiol (B7853698) core is predisposed to antioxidant activity, the specific impact of the 6-bromo substitution on the electrochemical profile of 2-methylquinoline-4-thiol (B1619965) requires direct experimental validation. The antioxidant efficiency of quinoline derivatives can be compared to standard compounds like Trolox and ascorbate. nih.gov

The damage caused by ionizing radiation is often mediated by reactive oxygen species (ROS), including hydroxyl ions and superoxide (B77818) anions. biointerfaceresearch.comresearchgate.net Research has shown that 4-thioquinoline derivatives can be effective traps for these specific free radicals, which is a key indicator of their potential as radioprotective agents. biointerfaceresearch.comresearchgate.net The mechanism of action is often related to the ability to donate a hydrogen atom or a single electron to neutralize the radicals. nih.gov The investigation into the free radical scavenging ability of various quinoline derivatives has been a subject of interest, with studies employing methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify this activity. researchgate.netnih.govui.ac.id For instance, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown significant radical scavenging activity in DPPH assays. researchgate.net

Development of In Vitro Assays for Bioactivity Profiling

To understand the full spectrum of a compound's bioactivity, a range of in vitro assays are employed. For quinoline derivatives, these often focus on their potential as anticancer agents. rsc.orgnih.gov Assays measuring cytotoxic activity against various cancer cell lines, such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29), are common. nih.gov For example, a study on various substituted quinolines identified 6-Bromo-5-nitroquinoline as having significant antiproliferative activity. nih.gov The development of such assays is crucial for the initial screening and identification of lead compounds for further investigation.

Investigation of Pharmacological Target Interactions

The biological effects of a compound are ultimately determined by its interactions with specific pharmacological targets, such as enzymes and receptors.

Quinoline alkaloids and their derivatives have been extensively studied for their ability to inhibit various enzymes. nih.gov One of the most notable examples is the inhibition of DNA topoisomerase I by camptothecin (B557342) and its analogs, which has been a cornerstone of anticancer drug development. nih.gov While specific studies on 6-Bromo-2-methylquinoline-4-thiol's effect on topoisomerase I are not prevalent, the broader class of quinoline derivatives has shown inhibitory activity against a range of kinases, including those in the PI3K/AkT/mTOR pathway. nih.gov For example, some 4,5-Dihydro-1H- biointerfaceresearch.comnih.govdithiolo[3,4-c]quinoline-1-thione derivatives have demonstrated significant inhibition of kinases like JAK3 and cRAF. nih.gov This suggests that the quinoline scaffold is a viable starting point for the design of enzyme inhibitors.

The interaction of quinoline derivatives with various receptors is another important aspect of their pharmacological profile. Studies have investigated the binding of novel quinoline compounds to nicotinic acetylcholine (B1216132) receptors (nAChRs), revealing that some derivatives exhibit selectivity for specific subtypes like α7 and α4β2. nih.gov Molecular docking studies are often employed to predict the binding affinity and interaction modes of quinoline derivatives with their target receptors. mdpi.comnih.gov These in silico methods can help in identifying the most stable poses and key interactions, such as π-stacking and hydrogen bonding, that contribute to binding affinity. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.govdntb.gov.ua Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline derivatives by identifying the chemical features essential for their biological effects. benthamdirect.comgeorgiasouthern.edu These studies systematically alter the structure of a lead compound to determine how changes in substituents and their positions on the quinoline ring affect its interaction with a biological target. georgiasouthern.edu

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov For instance, in the context of anticancer activity, the introduction of various functional groups can significantly enhance cytotoxicity. nih.gov Research has shown that hybrid molecules, which combine the quinoline core with other pharmacologically active moieties, often exhibit improved biological profiles. dntb.gov.uabenthamdirect.com

Key insights from SAR studies on bioactive quinolines include:

Position 2: Substitutions at this position can significantly influence activity. For example, the insertion of a lipophilic aryl group at position 2 has been a strategy in developing antitumor agents. researchgate.net

Position 4: Modifications at the 4-position are common. For example, quinoline-based compounds with an isoxazole-containing side-chain at this position have shown potent activity against Mycobacterium tuberculosis. acs.org The presence of a thiol group, as in this compound, introduces a nucleophilic center that can be critical for covalent interactions with target proteins.

Position 6: Halogen atoms, such as the bromo group in this compound, often enhance the lipophilicity of the molecule, which can improve cell membrane permeability. Chloro- and bromo-substituted quinolines have demonstrated potent activity against HIV reverse transcriptase. nih.gov

Position 7: Chloro-substitution at this position has been associated with high cytotoxicity in certain quinoline-based bis-chalcones. unf.edu

Alkyl Chains: The length and nature of alkylamine chains attached to the quinoline core have been found to be very important for improving anticancer potency. nih.gov

The following table summarizes some general SAR findings for various quinoline derivatives.

| Quinoline Position/Modification | Substituent/Modification | Observed Impact on Bioactivity | Reference |

| Position 2 | Lipophilic Aryl Group | Enhanced antitumor activity | researchgate.net |

| Position 4 | Isoxazole Side-Chain | Potent anti-tuberculosis activity | acs.org |

| Position 6 | Bromo or Chloro Group | Potent anti-HIV activity; Enhanced lipophilicity | nih.gov |

| Position 7 | Chloro Group | High cytotoxicity in bis-chalcone derivatives | unf.edu |

| General | Hybrid with Chalcone | Potent anticancer activity | unf.edu |

| General | Linkage to Alkylamines | Length of chain is important for anticancer potency | nih.gov |

These studies collectively demonstrate that the quinoline ring is a versatile scaffold. nih.gov The specific biological activity can be fine-tuned by strategic placement of various functional groups, highlighting the importance of SAR in the development of novel therapeutic agents. dntb.gov.uabenthamdirect.comnih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a ligand, such as a quinoline derivative, to the active site of a biological target, typically a protein or enzyme. researchgate.netnih.gov These in silico methods provide insights into the binding affinity, orientation, and non-covalent interactions between the ligand and the target, which is invaluable for rational drug design and for understanding the mechanism of action. researchgate.netnih.gov

For quinoline derivatives, docking studies have been employed to investigate their potential as inhibitors for a wide range of targets, including:

Kinases: Vascular endothelial growth factor receptor (VEGFR) tyrosine kinase is a target for antitumor quinolines. Modeling studies help evaluate how these compounds fit into the kinase's binding pocket. researchgate.net

Viral Enzymes: The reverse transcriptase of HIV is a key target. Docking studies have shown that quinoline derivatives can bind effectively to this enzyme, with some compounds exhibiting higher docking scores than standard drugs like rilpivirine (B1684574) and elvitegravir. nih.govtubitak.gov.tr The main protease (Mpro) of SARS-CoV-2 is another target where quinolines have been investigated as potential inhibitors. nih.gov

Telomerase: This enzyme is a target in cancer therapy. 3D-QSAR and molecular docking have been used to design novel quinoline-based telomerase inhibitors. nih.gov

Cancer-Related Proteins: Docking studies on various cancer proteins have helped to predict the most active quinoline-based derivatives against breast and colon cancer cell lines. researchgate.net

The interaction analysis from docking studies often reveals key amino acid residues that are crucial for binding. For instance, in studies of quinoline derivatives as potential SARS-CoV-2 protease inhibitors, hydrogen bonds with residues like His41 and Glu166, and π-interactions with His41 were identified as critical for binding at the allosteric site. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acids such as ILE-8, LYS-7, and TRP-12 in the CB1a protein. nih.gov

The results of these computational studies are often presented as docking scores, which estimate the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

| Quinoline Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

| 2-Aryl-4,6-disubstituted quinolines | VEGFR Tyrosine Kinase | Evaluation of recognition profiles at the binding pocket. | researchgate.net |

| Pyrimidine/Pyrazoline-quinolines | HIV Reverse Transcriptase (PDB: 4I2P) | Compound 4 showed the highest affinity with a docking score of -10.67. | nih.gov |

| Quinoline-based bis-chalcones | Various Cancer Proteins | Derivatives showed good binding energies in the active sites of key carcinogenic pathway proteins. | unf.edu |

| General Quinoline Derivatives | SARS-CoV-2 Mpro (PDB: 6LU7) | Hydrogen bonding with His41, Glu166; π-interaction with His41. | nih.gov |

| Thiopyrano[2,3-b]quinolines | CB1a Protein (PDB: 2IGR) | Binding affinity values ranged from -5.3 to -6.1 Kcal/mol. | nih.gov |

Molecular dynamics simulations can further refine these findings by assessing the stability of the ligand-protein complex over time. nih.govnih.gov These computational approaches are integral to modern drug discovery, enabling the rapid screening of compound libraries and the optimization of lead structures to enhance their binding affinity and selectivity for a specific biological target. researchgate.net

Advanced Methodological Considerations in Quinoline Chemistry Research

Catalyst Design and Application in Quinoline (B57606) Functionalization

The functionalization of the quinoline core is a pivotal step in the development of new chemical entities. The strategic introduction of various substituents is often achieved through catalytic processes, with catalyst design playing a central role in determining the efficiency, selectivity, and scope of these transformations. researchgate.netatlantis-press.com Transition metal catalysis, in particular, has emerged as a powerful tool for C-H bond functionalization, offering an atom-economical and step-efficient alternative to traditional synthetic methods that often require pre-functionalized substrates. atlantis-press.com

Catalysts based on palladium, rhodium, copper, and iridium have been extensively investigated for the functionalization of quinolines. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation, have been successfully employed for the regioselective introduction of substituents onto the quinoline scaffold. researchgate.net The design of ligands for these metal catalysts is a critical aspect, influencing their stability, activity, and the stereoselectivity of the reaction.

In the context of synthesizing sulfur-containing quinolines like 6-bromo-2-methylquinoline-4-thiol, catalyst design for C-S bond formation is of paramount importance. bohrium.com Palladium-catalyzed C-S coupling reactions have shown promise in this area. bohrium.com The choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized to achieve high yields and selectivity. bohrium.com For example, a study on the synthesis of quinoline-based hybrid scaffolds through palladium-catalyzed C-S coupling identified [PdCl(allyl)]2 as an effective catalyst in combination with the dppf ligand and NaOtBu as the base. bohrium.com

Furthermore, the use of quinoline N-oxides as precursors can influence the regioselectivity of functionalization, often directing substitution to the C8 position. acs.org The catalyst system employed can also dictate the position of functionalization. For example, Pd(II) catalysts with acetate (B1210297) salts tend to favor C2 functionalization of quinoline N-oxides, while Pd(II)Cl2 can promote C8 activation. nih.gov

Table 1: Examples of Catalytic Systems in Quinoline Functionalization

| Catalyst System | Type of Functionalization | Reference |

|---|---|---|

| [PdCl(allyl)]2 / dppf | C-S Coupling | bohrium.com |

| Rhodium-based catalysts | C-H Alkylation/Alkynylation | acs.org |

| Copper-based catalysts | C-S Coupling | acs.org |

| Iridium-based nanocatalysts | Reductive Alkylation | acs.org |

| Palladium(II) acetate | C2-Arylation | nih.gov |

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize the environmental impact of chemical processes. nih.gov This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy. mdpi.com

Traditional methods for quinoline synthesis often involve harsh conditions, toxic reagents, and the generation of significant waste. nih.gov In contrast, green chemistry approaches aim to develop more sustainable synthetic routes. nih.gov Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a central tenet of green chemistry. nih.gov Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

Catalyst-Free and Solvent-Free Reactions: The development of reactions that can proceed without a catalyst or solvent represents a significant step towards greener synthesis. chemicalbook.com For example, a solvent-free synthesis of 6-bromo-2-methylquinoline (B1268081) has been reported using an Ag(I)-exchanged montmorillonite (B579905) K10 clay catalyst. chemicalbook.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. mdpi.comgoogle.com These techniques are more energy-efficient compared to conventional heating methods. google.com

Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and resources. google.com

Use of Recyclable Catalysts: The development of heterogeneous or nanocatalysts that can be easily recovered and reused is a key aspect of sustainable chemistry. nih.gov This not only reduces the cost of the process but also minimizes the release of potentially toxic metal catalysts into the environment.

The synthesis of this compound can be envisioned to incorporate these green chemistry principles. For instance, the thionation of the corresponding 6-bromo-2-methylquinolin-4-one precursor could potentially be carried out using a greener thionating agent under microwave irradiation to reduce reaction times and improve energy efficiency.

High-Throughput Synthesis and Screening Techniques for Compound Discovery

High-throughput synthesis (HTS) and screening techniques have revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govscienceintheclassroom.org These methods are particularly valuable in the context of quinoline chemistry, where the vast chemical space of possible derivatives necessitates efficient exploration. acs.org

High-throughput synthesis often involves the use of automated robotic systems to perform a large number of reactions in parallel, typically in microplate formats. scienceintheclassroom.org This allows for the rapid generation of a diverse range of compounds for subsequent biological or material screening. The development of automation-friendly reaction conditions, such as those that can be carried out at room temperature in a single solvent, is crucial for the successful implementation of HTS. scienceintheclassroom.org

For the discovery of novel quinoline derivatives like this compound with specific biological activities, high-throughput screening assays are employed. These assays can be designed to measure a wide range of biological endpoints, from enzyme inhibition to cellular toxicity. nih.gov For example, a library of quinoline-thiol derivatives could be screened for their ability to inhibit a particular enzyme or to exhibit cytotoxic effects against cancer cell lines. nih.gov

Microdroplet-based reaction platforms combined with mass spectrometry (MS) detection have emerged as a powerful tool for high-throughput reaction optimization and screening. researchgate.netnih.gov This approach allows for reactions to be carried out on a millisecond timescale with very small amounts of reagents, significantly accelerating the discovery of optimal reaction conditions. nih.gov

Virtual screening, which uses computational methods to predict the biological activity of compounds, is another important high-throughput technique. By docking virtual libraries of compounds into the active site of a target protein, researchers can prioritize a smaller number of compounds for synthesis and experimental testing, thereby saving time and resources.

Table 2: High-Throughput Techniques in Chemical Discovery

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Automated Parallel Synthesis | Rapid generation of compound libraries | High speed, scalability | scienceintheclassroom.org |

| High-Throughput Screening (HTS) Assays | Biological evaluation of large compound libraries | Identifies active compounds, elucidates structure-activity relationships | nih.gov |

| Microdroplet-MS | Reaction optimization and screening | Ulta-fast, minimal reagent consumption | nih.gov |

| Virtual Screening | Computational prediction of biological activity | Cost-effective, prioritizes compounds for synthesis | nih.gov |

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the reaction mechanisms of processes involving this compound is fundamental for optimizing existing synthetic methods and for predicting the reactivity of this compound in further chemical transformations. While direct mechanistic studies on this specific compound are not extensively reported in the literature, insights can be gained from studies on related quinoline-thiol derivatives and the thionation of quinolinones.

A likely synthetic route to this compound involves the thionation of its corresponding precursor, 6-bromo-2-methylquinolin-4-one. The thionation of carbonyl compounds is often achieved using Lawesson's reagent. researchgate.netacs.org Mechanistic studies on the thionation of carbonyl compounds with Lawesson's reagent, investigated through density functional theory (DFT), suggest a two-step mechanism. acs.org This involves an initial concerted cycloaddition between a monomer of Lawesson's reagent and the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This is followed by a cycloreversion step, which is typically the rate-limiting step, to yield the thiocarbonyl derivative. acs.org

The reactivity of the resulting this compound is influenced by the presence of the thiol group and the bromo substituent. The thiol group can exist in tautomeric equilibrium with the thione form. researchgate.net Quantum mechanical calculations on quinoline-2-thiol (B7765226) have predicted that the thione tautomer is the major form. researchgate.net This tautomerism will significantly influence the compound's reactivity.

The thiol group can undergo various reactions, such as oxidation to form disulfides or sulfonic acids. The bromine atom at the 6-position is susceptible to nucleophilic substitution reactions, allowing for further functionalization of the quinoline ring. Additionally, the sulfur atom at the 4-position can act as a directing group in C-H functionalization reactions, enabling the introduction of substituents at other positions on the quinoline core. acs.org

Mechanistic investigations of reactions involving quinoline-thiols often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. These studies are crucial for elucidating the detailed reaction pathways, identifying key intermediates and transition states, and understanding the factors that control the regioselectivity and stereoselectivity of these transformations. rsc.org

Q & A

What are the common synthetic routes for 6-Bromo-2-methylquinoline-4-thiol, and how do reaction conditions influence product purity?

Basic Research Focus :

The synthesis typically involves functionalization of the quinoline core. For example, 6-amino-2-methylquinolin-4-ol can be reacted with thiourea precursors or sulfurizing agents. A key step is the introduction of the thiol group via reactions with ammonium thiocyanate or phenyl isothiocyanate under acidic conditions at elevated temperatures (150°C, 5–6 h) . Bromination at the 6-position may precede or follow thiolation, depending on the stability of intermediates.

Methodological Insight :

- Use anhydrous solvents (e.g., ethanol or dioxane) to minimize side reactions.

- Control stoichiometry of brominating agents (e.g., bromoacetophenone or ethyl bromoacetate) to avoid over-substitution.

- Monitor reaction progress via TLC or HPLC, as byproducts like isoindole-1,3-dione or thiazolidin-4-one derivatives may form during cyclization steps .

How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Advanced Research Focus :

Discrepancies in and NMR spectra often arise from tautomerism (e.g., thiol-thione equilibrium) or paramagnetic effects due to bromine. For example, the thiol proton signal may appear broadened or split depending on solvent polarity and temperature.

Methodological Insight :

- Use deuterated DMSO or CDCl to stabilize the thiol form and sharpen peaks.

- Perform variable-temperature NMR to observe dynamic equilibria.

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

What strategies optimize the regioselectivity of bromination in 2-methylquinoline-4-thiol derivatives?

Advanced Research Focus :

Bromination at the 6-position competes with potential side reactions at the 4-thiol or 2-methyl groups. Electronic effects (quinoline’s electron-deficient ring) and steric hindrance from the 2-methyl group direct bromination to the 6-position.

Methodological Insight :

- Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to enhance regioselectivity.

- Pre-protect the thiol group with a trimethylsilyl (TMS) moiety to prevent oxidation during bromination .

How do researchers design bioactivity studies for this compound in antimicrobial drug development?

Basic Research Focus :

The quinoline scaffold is known for antimicrobial properties. Researchers typically evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.

Methodological Insight :

- Functionalize the 4-thiol group with heterocycles (e.g., thiazoles or thiazolidinones) to enhance membrane permeability.

- Compare activity against controls like ciprofloxacin and amphotericin B.

- Use molecular docking to predict interactions with bacterial topoisomerases or fungal cytochrome P450 .

What analytical techniques are critical for quantifying this compound in complex matrices?

Advanced Research Focus :

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. However, LC-MS/MS is preferred for trace analysis in biological samples.

Methodological Insight :

- Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid.

- Calibrate using deuterated internal standards (e.g., -labeled analogs) to correct for matrix effects .

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus :

Density functional theory (DFT) calculations assess the electron density at reactive sites (e.g., C-6 bromine for Suzuki coupling).

Methodological Insight :

- Calculate Fukui indices to identify nucleophilic/electrophilic centers.

- Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., XPhos vs. SPhos) .

What are the challenges in crystallizing this compound, and how are they addressed?

Basic Research Focus :

The thiol group’s propensity to oxidize and bromine’s heavy atom effect complicate crystallization.

Methodological Insight :

- Crystallize under inert atmosphere using slow evaporation (e.g., ethanol/water mixtures).

- Add stabilizing agents like dithiothreitol (DTT) to prevent disulfide formation.

- Use single-crystal X-ray diffraction with Cu-Kα radiation to resolve bromine’s anomalous scattering .

How do researchers validate the stability of this compound under physiological conditions?

Advanced Research Focus :

Stability is assessed via accelerated degradation studies (pH 1–10, 37°C) and LC-MS analysis.

Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.